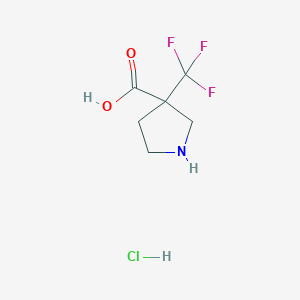

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

説明

Chemical Identity and Nomenclature

This compound is a pyrrolidine derivative bearing both a trifluoromethyl group and a carboxylic acid functionality at the 3-position of the five-membered nitrogen-containing ring. The compound is uniquely identified by its Chemical Abstracts Service registry number 1235439-68-5, which distinguishes it from related structural analogs. The molecular formula C₆H₉ClF₃NO₂ reflects the presence of the hydrochloride salt form, with a corresponding molecular weight of 219.59 daltons.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The pyrrolidine ring serves as the parent structure, with positional numbering beginning from the nitrogen atom. The trifluoromethyl substituent and carboxylic acid group are both located at position 3, creating a quaternary carbon center that significantly influences the compound's three-dimensional structure and reactivity profile.

Alternative nomenclature systems may refer to this compound using different descriptors, but the systematic name remains consistent across chemical databases. The MDL number MFCD11848046 provides an additional unique identifier used in chemical information systems. The compound's SMILES notation, O=C(C1(C(F)(F)F)CNCC1)O.[H]Cl, encodes its structural connectivity and serves as a machine-readable representation for computational applications.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1235439-68-5 | |

| Molecular Formula | C₆H₉ClF₃NO₂ | |

| Molecular Weight | 219.59 g/mol | |

| MDL Number | MFCD11848046 | |

| Heavy Atoms Count | 13 | |

| Rotatable Bond Count | 2 |

Historical Development and Discovery

The development of this compound emerges from the broader historical context of organofluorine chemistry, which traces its origins to the late 19th century. The foundational work in trifluoromethyl compound synthesis began in 1898 when Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to afford benzotrifluoride. This pioneering work established the basic principles for introducing trifluoromethyl groups into organic molecules through halogen exchange reactions.

The progression toward trifluoromethylated heterocycles gained momentum in 1947 with the introduction of trifluoromethyl groups into pyridine rings to afford trifluoromethylpyridine. This development utilized synthetic procedures similar to those employed for benzotrifluoride but involved chlorination and fluorination of picoline, demonstrating the extension of trifluoromethylation methodology to nitrogen-containing heterocycles. The success of these early approaches provided the conceptual framework for developing more sophisticated methods to access trifluoromethylated pyrrolidine derivatives.

The specific synthesis and characterization of this compound represents a more recent achievement in this historical progression. Contemporary synthetic methodologies have enabled the preparation of this compound through various approaches, including organocatalyzed reactions and asymmetric synthesis strategies. These modern developments reflect the evolution from early halogen exchange methods to more sophisticated catalytic processes that provide enhanced control over stereochemistry and reaction selectivity.

The compound's emergence as a research chemical coincides with the growing recognition of trifluoromethyl groups' importance in pharmaceutical development. Recent synthetic advances have made this compound more accessible to researchers, facilitating its incorporation into diverse chemical libraries and screening collections. The availability of this compound through specialized chemical suppliers indicates its established position within the research community and its recognized utility for synthetic applications.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The incorporation of trifluoromethyl groups into heterocyclic compounds has become one of the most significant developments in contemporary organic chemistry, fundamentally altering the physicochemical properties of the parent molecules. The trifluoromethyl group's unique electronic and steric characteristics arise from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds, creating distinctive effects on molecular behavior that cannot be replicated by other substituents.

Trifluoromethyl substitution profoundly influences lipophilicity, which represents a critical parameter for pharmaceutical applications. The introduction of trifluoromethyl groups typically enhances lipophilicity compared to corresponding non-fluorinated analogs, improving membrane permeability and bioavailability characteristics. In the case of this compound, the calculated LogP value of -1.96 indicates moderate hydrophilicity that balances water solubility with membrane permeation properties.

The metabolic stability conferred by trifluoromethyl substitution represents another crucial advantage in pharmaceutical chemistry. The carbon-fluorine bonds resist enzymatic degradation more effectively than corresponding carbon-hydrogen bonds, leading to enhanced metabolic stability and potentially improved pharmacokinetic profiles. This property has driven extensive research into trifluoromethylated heterocycles as potential drug candidates and pharmaceutical intermediates.

Trifluoromethylated heterocyclic compounds have demonstrated particular significance in five-membered ring systems. Research has shown that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their N-methyl counterparts, illustrating the transformative potential of trifluoromethyl substitution. Various trifluoromethyl analogs of bioactive molecules, including sildenafil analogs, have been successfully synthesized, demonstrating the broad applicability of this chemical modification strategy.

The construction of trifluoromethyl-containing heterocycles through trifluoromethyl building block strategies has emerged as a powerful synthetic approach. This methodology enables the systematic incorporation of trifluoromethyl groups into diverse heterocyclic frameworks, providing access to compound libraries with enhanced pharmaceutical properties. The development of these synthetic strategies reflects the growing recognition of trifluoromethyl substitution as a fundamental tool for molecular property optimization in drug discovery and materials science applications.

特性

IUPAC Name |

3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-2-10-3-5;/h10H,1-3H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFTWUPZMBRHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-68-5 | |

| Record name | 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid (C6H8F3NO2) can be synthesized via multiple steps. One method involves starting with 3-(trifluoromethyl)benzaldehyde and pyrrolidine under specific reaction conditions, often with a catalyst, to ensure high yield and purity. The trifluoromethyl group is crucial as it alters the molecule's electronic properties, enhancing its biological activity.

The reaction is typically conducted at a temperature between 60–100°C.

Solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) are commonly used.

Catalysts such as palladium complexes may be employed.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Pyrrolidine + Benzyl chloride | Base, solvent |

| 2 | Fluorination | Trifluoromethyl iodide | High temperature |

| 3 | Carboxylation | Grignard reagent + CO₂ | Ether solvent |

Conversion to 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid can be converted to its hydrochloride salt to improve its solubility.

An ice-cold solution of 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in MeOH (5.0 mL) is treated with dry HCl gas for 10 minutes.

The solvent is then evaporated to yield a brownish solid, which is advanced to the next step without purification.

\$$ \text{3-(trifluoromethyl)pyrrolidine-3-carboxylic acid} + \text{HCl} \rightarrow \text{this compound} \$$

Purification and Isolation

- Following synthesis, the reaction mixture may be diluted with aqueous hydrochloric acid (1 N) and extracted with AcOEt.

- The organic layer can be washed with water, dried over a suitable drying agent (e.g., Na2SO4), and concentrated to obtain the product.

- The product can be further purified using techniques such as column chromatography or recrystallization.

Analytical Data

Spectroscopic methods are crucial for characterizing the synthesized compound.

NMR (¹H/¹³C/¹⁹F): Confirms the presence of the trifluoromethyl group (-CF₃) at δ ~110–120 ppm in ¹⁹F NMR and verifies the aromatic proton environments in ¹H NMR.

LC-MS/HPLC: Validates the molecular weight ([M+H]+ expected ~304.2) and purity (>95% by area-under-curve analysis).

Alternative Synthetic Routes

From Picolines: Trifluoromethylpyridines can be synthesized from picolines using vapor-phase reactors with a catalyst fluidized-bed phase.

Cyclocondensation Reactions: These reactions utilize trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate.

化学反応の分析

Types of Reactions

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances binding affinity to specific receptors, thereby improving therapeutic efficacy. For instance, research indicates that compounds containing the trifluoromethyl group exhibit increased potency against certain enzymes, such as reverse transcriptase, which is vital in HIV treatment .

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit reverse transcriptase effectively. The presence of the trifluoromethyl group facilitates stronger interactions with the enzyme's active site, leading to enhanced inhibitory activity compared to non-fluorinated analogs.

Material Science

Advanced Materials and Coatings

The compound is utilized in formulating advanced materials requiring specific chemical properties. Its incorporation into polymers and coatings enhances chemical resistance and thermal stability due to the presence of the trifluoromethyl group. This property is particularly beneficial in applications where durability and resistance to harsh conditions are essential .

Agricultural Chemistry

Agrochemical Applications

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride plays a role in developing agrochemicals, particularly herbicides and pesticides. Its ability to target specific plant pathways allows for more efficient crop protection solutions. The compound's unique properties enable the design of selective agents that minimize environmental impact while maximizing agricultural productivity .

Biochemical Research

Studies on Enzyme Interaction

Researchers employ this compound in studies related to enzyme inhibition and receptor binding assays. Its distinct properties allow for precise investigations into biological mechanisms, aiding drug discovery efforts. The trifluoromethyl group's influence on lipophilicity and metabolic stability enhances the compound's ability to interact with biological targets .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in various techniques, including chromatography and mass spectrometry. This application ensures accurate quantification and identification of similar compounds within complex mixtures .

作用機序

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

類似化合物との比較

Structural and Physicochemical Properties

Key Research Findings

Electronic Effects : The -CF₃ group’s electron-withdrawing nature increases acidity of the carboxylic acid (pKa ~2.5), enhancing salt formation and solubility .

Biological Activity : Phenyl-substituted analogs (e.g., CAS 1049978-65-5) show improved target binding in kinase inhibitors compared to aliphatic derivatives .

Metabolic Stability : Difluoromethyl analogs (CID 119056924) exhibit shorter half-lives in vivo due to reduced fluorine content .

生物活性

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of the Compound

This compound is characterized by a trifluoromethyl group attached to a pyrrolidine ring, which contributes to its distinct chemical properties. The compound has gained attention for its potential in drug development, particularly as a building block in synthesizing pharmaceuticals targeting specific enzymes and receptors .

The biological activity of this compound is primarily attributed to its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and specificity, facilitating interactions that can lead to enzyme inhibition or modulation of receptor activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit reverse transcriptase, an important target in antiviral therapies.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing physiological responses.

Table 1: Biological Activity Summary

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of this compound demonstrated its effectiveness in inhibiting reverse transcriptase. The compound showed a significant reduction in viral replication in vitro, indicating its potential as a therapeutic agent against viral infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of trifluoromethyl-containing compounds revealed that the inclusion of the trifluoromethyl group significantly enhances biological activity. For example, modifications to the pyrrolidine structure led to variations in potency against specific enzymes, highlighting the importance of structural features in drug design .

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine with CF₃ group | Enzyme inhibition, receptor modulation |

| 3-(Trifluoromethyl)pyridine-2-carboxylic acid | Pyridine with CF₃ group | Moderate enzyme inhibition |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Pyridine with dichloro and CF₃ | Limited biological applications |

Q & A

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, and what are their limitations?

Methodological Answer: The synthesis typically involves:

- Boc Protection/Deprotection : Introducing a tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen during trifluoromethylation. Subsequent deprotection with HCl yields the hydrochloride salt .

- Catalytic Hydrogenation : Reducing trifluoromethylated intermediates (e.g., nitriles or ketones) using palladium or platinum catalysts under hydrogen atmosphere .

- Nucleophilic Substitution : Reacting pyrrolidine precursors with trifluoromethylating agents like TMSCF₃ or CF₃I in the presence of a base .

Q. Limitations :

Q. How can researchers purify this compound, and what analytical methods validate purity?

Methodological Answer:

- Purification :

- Validation :

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm, carboxylic acid at δ 12.1 ppm) and confirm trifluoromethyl integration .

- FTIR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the crystal lattice .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what techniques quantify chiral integrity?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (95:5) to separate enantiomers (retention time difference ≥1.5 min) .

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm absolute configuration .

- X-ray Diffraction : Resolve chiral centers in single crystals to validate stereochemical assignment .

Q. What strategies mitigate instability of the trifluoromethyl group under basic or oxidative conditions?

Methodological Answer:

- pH Control : Maintain reaction pH <7 to prevent hydrolysis of the CF₃ group. Use buffered solutions (e.g., phosphate buffer, pH 5–6) .

- Antioxidants : Add 0.1% w/v BHT or ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .

- Low-Temperature Storage : Store at −20°C under inert gas (argon) to minimize thermal/oxidative decomposition .

Q. How can researchers resolve contradictory solubility data reported in different solvents?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms that alter solubility profiles (e.g., metastable vs. stable crystals) .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspensions; smaller particles (<1 µm) enhance apparent solubility .

- Co-Solvent Screening : Test binary solvent systems (e.g., DMSO/water) to optimize solubility without compromising stability .

Q. What mechanistic insights support the trifluoromethyl group’s electronic effects on pyrrolidine ring reactivity?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects of CF₃ on ring puckering and pKa of the carboxylic acid .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps influenced by CF₃ .

- Hammett Studies : Correlate substituent σₚ values with reaction rates to quantify electronic contributions .

Q. How do supramolecular interactions influence crystallization behavior?

Methodological Answer:

- Cambridge Structural Database (CSD) Analysis : Compare hydrogen-bonding motifs (e.g., carboxylic acid dimers) with analogs like (E)-3-(pyridin-4-yl)acrylic acid .

- Powder XRD : Identify preferred crystal faces and lattice parameters affected by CF₃ steric bulk .

- Solvent Evaporation Studies : Vary solvent polarity (e.g., acetone vs. toluene) to control nucleation kinetics and crystal morphology .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) using a common cell line (e.g., HEK293) and positive controls .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding to reconcile variations in reported binding affinities .

Q. What safety protocols are critical for handling this compound in live-cell assays?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374-certified) and safety goggles with side shields .

- Waste Disposal : Neutralize acidic waste with 10% sodium bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。